

p-Phenylenediacetic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *p*-Phenylenediacetic acid

Cat. No.: B140743

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CAS Number: 7325-46-4

This technical guide provides a comprehensive overview of **p-Phenylenediacetic acid** (p-PDA), a versatile bifunctional organic compound. Aimed at researchers, scientists, and professionals in drug development and material science, this document details its chemical and physical properties, synthesis, spectroscopic data, key applications, and safety information.

Chemical and Physical Properties

p-Phenylenediacetic acid, also known as 1,4-benzenediacetic acid, is a white to pale yellow crystalline powder.^[1] Its rigid phenylene core and two carboxylic acid functionalities make it a valuable building block in supramolecular chemistry and polymer science.

Table 1: Physicochemical Properties of p-Phenylenediacetic Acid

Property	Value	Reference(s)
CAS Number	7325-46-4	[2][3]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[2][3]
Molecular Weight	194.18 g/mol	[1][3]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	248-252 °C (lit.), 258-260 °C	[1][3]
Boiling Point	410.7 °C at 760 mmHg (Predicted)	[4]
Density	~1.35 g/cm ³	[1][4]
pKa (Predicted)	4.03 ± 0.10	[5]
Solubility	Slightly soluble in water. Soluble in ethanol (30 mg/mL), acetone, and DMF (5 mg/mL).	[1][2]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	2-[4-(carboxymethyl)phenyl]acetic acid	[6]
Synonyms	1,4-Phenylenediacetic acid, p-Benzenediacetic acid	[2][3]
InChI Key	SLWIPPZWFGHEU-UHFFFAOYSA-N	[2][3]
SMILES	<chem>OC(=O)Cc1ccc(CC(O)=O)cc1</chem>	[3]

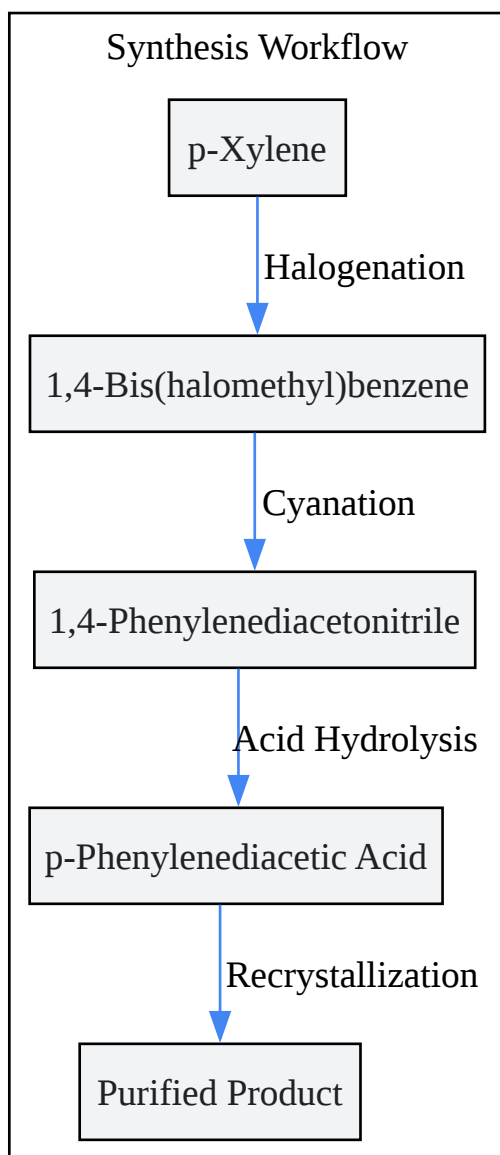
Synthesis and Experimental Protocols

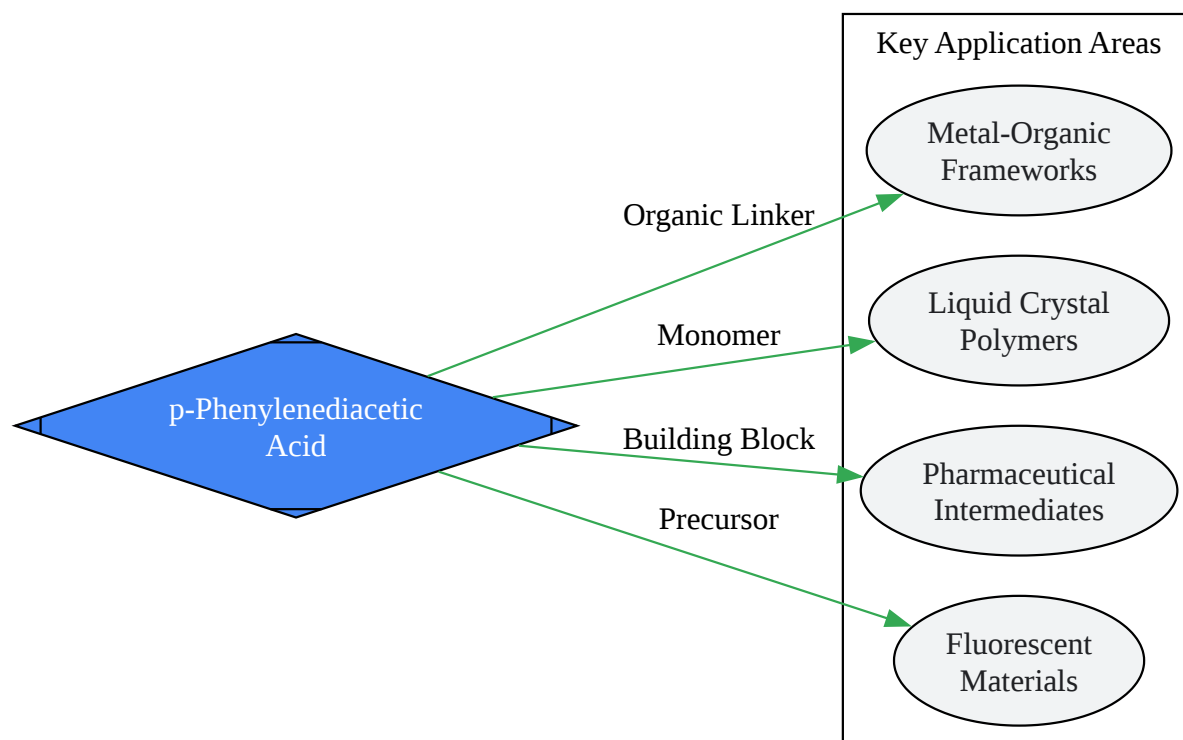
The synthesis of **p-phenylenediacetic acid** is most commonly achieved through the hydrolysis of its corresponding dinitrile precursor, 1,4-phenylenediacetonitrile. This precursor can be synthesized from p-xylene via bromination followed by cyanation.

Experimental Protocol: Synthesis via Hydrolysis of 1,4-Phenylenediacetonitrile

This protocol is a representative method based on the general principles of nitrile hydrolysis.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,4-phenylenediacetonitrile.
- **Hydrolysis:** Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water to the flask. The molar ratio of acid to the dinitrile should be in significant excess.
- **Reflux:** Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).
- **Workup:** After cooling to room temperature, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude **p-phenylenediacetic acid**.
- **Purification:** The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a water/ethanol mixture, to yield the final product.





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- To cite this document: BenchChem. [p-Phenylenediacetic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140743#p-phenylenediacetic-acid-cas-number-and-properties]

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